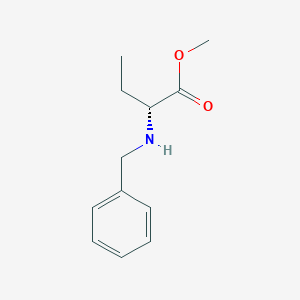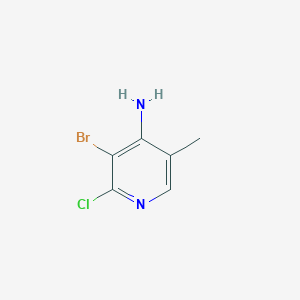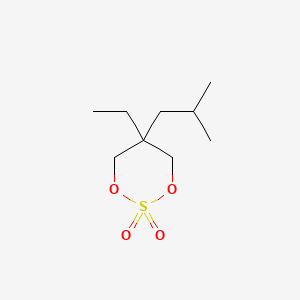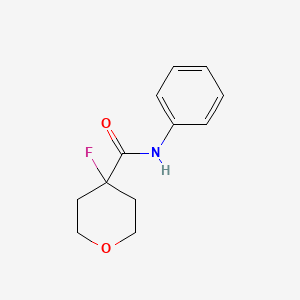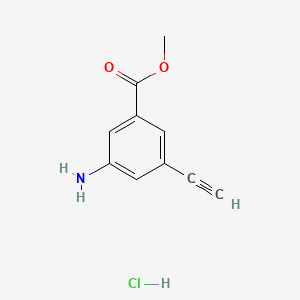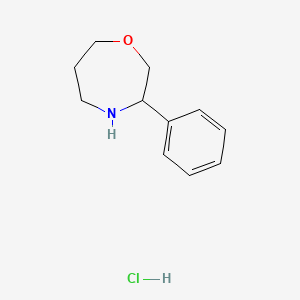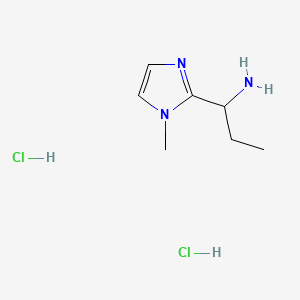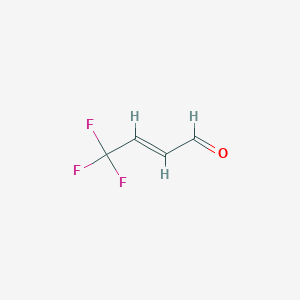
4,4,4-Trifluorocrotonaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorocrotonaldehyde is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the crotonaldehyde structure. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorocrotonaldehyde typically involves the reduction of ethyl 4,4,4-trifluorocrotonate. One common method includes the use of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0°C. The reaction mixture is stirred for a couple of hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluorocrotonaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkylthiols and heteroaromatics are often used in substitution reactions.
Major Products Formed
Oxidation: Trifluoromethylated carboxylic acids.
Reduction: Trifluoromethylated alcohols.
Substitution: Various trifluoromethylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorocrotonaldehyde is widely used in scientific research due to its ability to form trifluoromethylated stereogenic centers. This property makes it valuable in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, such as MAO-A inhibitors like befloxatone.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluorocrotonaldehyde involves its reactivity with nucleophiles, leading to the formation of various products. The presence of the trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for enantioselective 1,4-addition reactions. These reactions often result in the formation of products with high optical purity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crotonaldehyde: Lacks the trifluoromethyl group, making it less reactive.
Trifluoroacetaldehyde: Contains only one carbon atom, limiting its versatility in forming complex molecules.
Uniqueness
4,4,4-Trifluorocrotonaldehyde stands out due to its trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to form trifluoromethylated stereogenic centers is a unique feature that is not commonly found in similar compounds .
Eigenschaften
Molekularformel |
C4H3F3O |
|---|---|
Molekulargewicht |
124.06 g/mol |
IUPAC-Name |
(E)-4,4,4-trifluorobut-2-enal |
InChI |
InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h1-3H/b2-1+ |
InChI-Schlüssel |
DSMJPTHORDDCAG-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/C(F)(F)F)\C=O |
Kanonische SMILES |
C(=CC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


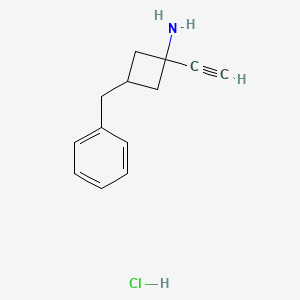

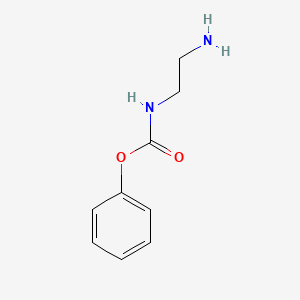
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
